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Introduction

Fosamprenavir, a prodrug of amprenauvir, is a critical component in the arsenal of antiretroviral
therapies used to combat Human Immunodeficiency Virus Type 1 (HIV-1). Its efficacy lies in the
potent and specific inhibition of the HIV-1 protease, an enzyme essential for the viral life cycle.
This guide provides a comprehensive technical overview of the binding of amprenavir to the
HIV-1 protease active site, detailing the molecular interactions, binding affinities, and the
experimental methodologies used to elucidate these critical aspects.

Mechanism of Action: Targeting the Heart of Viral
Maturation

Fosamprenavir is rapidly hydrolyzed in the gut epithelium to its active form, amprenavir.[1]
Amprenavir then acts as a competitive inhibitor of the HIV-1 protease.[2] This viral enzyme is a
homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25’)
to the active site.[1][2] The primary function of HIV-1 protease is to cleave newly synthesized
Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1] By binding
tightly within the active site, amprenavir obstructs this cleavage process, leading to the
production of immature, non-infectious virions and effectively halting viral replication.[1][2]

The Amprenavir Binding Site on HIV-1 Protease
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The binding of amprenavir to the HIV-1 protease active site is characterized by a network of
specific molecular interactions, including hydrogen bonds and van der Waals contacts. These
interactions are crucial for the high affinity and specificity of the inhibitor.

Key Interacting Amino Acid Residues

Crystallographic studies of amprenavir in complex with HIV-1 protease have revealed the
precise amino acid residues that form the binding pocket. The active site is a C2-symmetric
cavity, and amprenavir binds in a manner that interacts with both monomers of the protease
dimer.

Table 1: Key Amino Acid Residues of HIV-1 Protease Interacting with Amprenavir
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Type of Interaction with

Interacting Residue Monomer .
Amprenavir
Arg8 A van der Waals
Asp25 A Hydrogen Bond
Asp25' B Hydrogen Bond
Gly27 B Hydrogen Bond
Asp29 A van der Waals
Asp30 A Hydrogen Bond
Asp30’ B Hydrogen Bond
Val32 A van der Waals
lled7 A van der Waals
Gly48 A&B van der Waals
lle50 A van der Waals
lle50 B van der Waals
Pro81 A van der Waals
Val82 A van der Waals
lle84 A van der Waals

Data synthesized from Protein Data Bank entries 3NU3, 1T7J, and other crystallographic
studies.[3][4]

The central hydroxyl group of amprenavir forms critical hydrogen bonds with the catalytic
aspartate residues, Asp25 and Asp25'.[2] Additional hydrogen bonds are formed with the main
chain atoms of Gly27' and Asp30 of both monomers.[2] The various hydrophobic moieties of
amprenavir are nestled within pockets lined by hydrophobic and aliphatic residues, contributing
significantly to the overall binding affinity through van der Waals interactions.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Deep Dive into the Molecular Interactions of
Fosamprenavir with HIV-1 Protease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192916#fosamprenavir-target-binding-site-on-hiv-1-
protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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